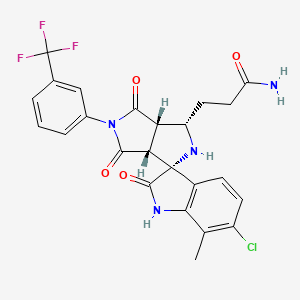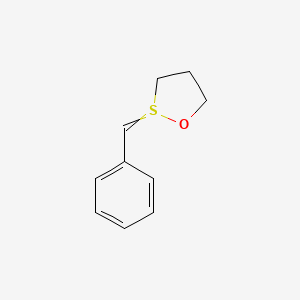
C26H32N4O8S
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C26H32N4O8S cys-glu-tyr-phe . This compound is a peptide consisting of the amino acids cysteine, glutamic acid, tyrosine, and phenylalanine. Peptides like cys-glu-tyr-phe play crucial roles in various biological processes and have significant applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cys-glu-tyr-phe typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the resin-bound peptide.
Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose the reactive sites for further coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like cys-glu-tyr-phe involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Cys-glu-tyr-phe can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds, which are crucial for the structural stability of peptides and proteins.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The amino acid residues can participate in substitution reactions, where functional groups are replaced with others, modifying the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.
Reduction: DTT or β-mercaptoethanol are common reducing agents.
Substitution: Various reagents, depending on the desired modification, such as acylating agents or alkylating agents.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered functional groups.
Aplicaciones Científicas De Investigación
Cys-glu-tyr-phe has diverse applications in scientific research, including:
Chemistry: Used as a model peptide for studying peptide synthesis, structure, and function.
Biology: Investigated for its role in cellular signaling pathways and protein interactions.
Medicine: Explored for therapeutic applications, such as peptide-based drugs and vaccines.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mecanismo De Acción
The mechanism of action of cys-glu-tyr-phe involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the peptide’s structure.
Comparación Con Compuestos Similares
Similar Compounds
cys-phe-glu-tyr: Another peptide with a similar sequence but different arrangement of amino acids.
glu-tyr-phe-cys: A peptide with the same amino acids but in a different order.
Uniqueness
Cys-glu-tyr-phe is unique due to its specific sequence and the presence of cysteine, which allows for the formation of disulfide bonds. This structural feature can significantly impact the peptide’s stability and function, distinguishing it from other similar peptides.
Propiedades
Fórmula molecular |
C26H32N4O8S |
|---|---|
Peso molecular |
560.6 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[[5-(4-methylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C26H32N4O8S/c1-7-12-30-24(19-10-8-14(2)9-11-19)28-29-26(30)39-25-21(27-15(3)31)23(37-18(6)34)22(36-17(5)33)20(38-25)13-35-16(4)32/h7-11,20-23,25H,1,12-13H2,2-6H3,(H,27,31)/t20-,21-,22-,23-,25+/m1/s1 |
Clave InChI |
IRSUOKQJASGJOR-GAQRMDFMSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C2=NN=C(N2CC=C)S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
SMILES canónico |
CC1=CC=C(C=C1)C2=NN=C(N2CC=C)SC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(9E)-4H-Imidazo[4,5-b][1,4]diazocine](/img/structure/B12628321.png)
![6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-sulfonic acid](/img/structure/B12628322.png)
![9-([1,1'-Biphenyl]-4-yl)-2,7-dibromo-9-(4-methylphenyl)-9H-fluorene](/img/structure/B12628325.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(2-naphthalenyl)-](/img/structure/B12628333.png)
![N'-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluorobenzohydrazide](/img/structure/B12628338.png)
![[Benzene-1,2,3,4-tetrayltetra(ethyne-2,1-diyl)]tetrakis(trimethylsilane)](/img/structure/B12628340.png)

![(3aR,6aS)-5'-chloro-5-[2-(3,4-dimethoxyphenyl)ethyl]-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12628346.png)



![(2R)-1,1-difluoro-3-[(R)-(4-methylphenyl)sulfinyl]propan-2-ol](/img/structure/B12628364.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12628366.png)
![5-Acetyl-4-methyl-1-phenyl-3-[(pyrimidin-2-yl)sulfanyl]pyridin-2(1H)-one](/img/structure/B12628367.png)
